(4,6-Diphenyl-1,3,5-triazin-2-yl)boronicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,6-Diphenyl-1,3,5-triazin-2-yl)boronic acid is a boronic acid derivative with a triazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Diphenyl-1,3,5-triazin-2-yl)boronic acid typically involves the reaction of 4,6-diphenyl-1,3,5-triazine with boronic acid derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of (4,6-Diphenyl-1,3,5-triazin-2-yl)boronic acid may involve large-scale Suzuki-Miyaura cross-coupling reactions using continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(4,6-Diphenyl-1,3,5-triazin-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazine oxides.
Reduction: Reduction reactions can convert the triazine ring to more reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in cross-coupling reactions.
Major Products
The major products formed from these reactions include various substituted triazine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry
In chemistry, (4,6-Diphenyl-1,3,5-triazin-2-yl)boronic acid is used as a building block for the synthesis of complex organic molecules. It is particularly valuable in the development of new materials with unique electronic and optical properties .
Biology
In biological research, this compound is explored for its potential as a molecular probe and in the development of bioactive molecules. Its ability to form stable complexes with various biomolecules makes it a useful tool in biochemical studies .
Medicine
In medicinal chemistry, (4,6-Diphenyl-1,3,5-triazin-2-yl)boronic acid is investigated for its potential therapeutic applications. It serves as a precursor for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (4,6-Diphenyl-1,3,5-triazin-2-yl)boronic acid involves its ability to interact with molecular targets through boron-oxygen interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The triazine core structure also contributes to its binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
Similar Compounds
2,4-Diphenyl-6-(2-hydroxy-4-hexyloxyphenyl)-1,3,5-triazine: Similar structure with different substituents, used as a UV absorber.
3-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole: A carbazole derivative with similar electronic properties.
Uniqueness
(4,6-Diphenyl-1,3,5-triazin-2-yl)boronic acid is unique due to its boronic acid functionality, which allows it to participate in a wide range of chemical reactions and form stable complexes with various biomolecules. This versatility makes it a valuable compound in multiple research and industrial applications .
Properties
Molecular Formula |
C15H12BN3O2 |
---|---|
Molecular Weight |
277.09 g/mol |
IUPAC Name |
(4,6-diphenyl-1,3,5-triazin-2-yl)boronic acid |
InChI |
InChI=1S/C15H12BN3O2/c20-16(21)15-18-13(11-7-3-1-4-8-11)17-14(19-15)12-9-5-2-6-10-12/h1-10,20-21H |
InChI Key |
ISTQSZJUYOCTMJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NC(=NC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.